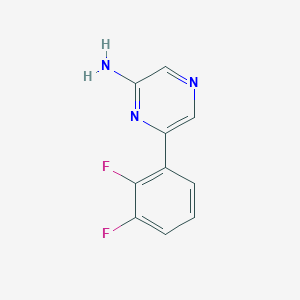

6-(2,3-Difluorophenyl)pyrazin-2-amine

Description

6-(2,3-Difluorophenyl)pyrazin-2-amine is a pyrazine derivative featuring a 2,3-difluorophenyl substituent at the 6-position of the pyrazine ring. The pyrazine core provides a planar aromatic scaffold, while the 2,3-difluorophenyl group introduces steric and electronic effects that modulate binding interactions with biological targets. Despite its structural simplicity, the compound’s pharmacological profile remains understudied in publicly available literature. However, analogs and derivatives with similar substitution patterns have been explored for their inhibitory activity against enzymes such as SHP2 and ICMT .

Properties

IUPAC Name |

6-(2,3-difluorophenyl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3/c11-7-3-1-2-6(10(7)12)8-4-14-5-9(13)15-8/h1-5H,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVDTXNZCOOBPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=CN=CC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,3-Difluorophenyl)pyrazin-2-amine typically involves the reaction of 2,3-difluoroaniline with pyrazine derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyrazine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 6-(2,3-Difluorophenyl)pyrazin-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity : Research indicates that pyrazine derivatives, including 6-(2,3-Difluorophenyl)pyrazin-2-amine, exhibit significant cytotoxicity against various cancer cell lines. For example:

These findings suggest that modifications on the pyrazine scaffold can enhance antitumor activity.

Compound Name Cell Line IC50 (μM) Reference Compound A MCF-7 0.39 Compound B HCT116 0.46 Compound C NCI-H460 1.1 - Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival. This mechanism is crucial for its potential as an anticancer agent.

- DNA Interaction : Similar to other pyrazine derivatives, it may bind to DNA, disrupting replication and transcription processes.

This compound's biological activities are primarily attributed to its ability to interact with various molecular targets:

- Antimicrobial Properties : Investigated for potential antimicrobial effects against various pathogens.

- Antiviral Effects : Shows promise in inhibiting viral replication.

Case Studies

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the cytotoxicity of various pyrazine derivatives against cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant anticancer properties, supporting further exploration of this compound as a therapeutic agent .

- Research on Enzyme Inhibition : Another study focused on the inhibition of specific kinases by pyrazine derivatives. The findings highlighted that certain substitutions on the pyrazine ring could enhance binding affinity and selectivity for target enzymes .

Mechanism of Action

The mechanism of action of 6-(2,3-Difluorophenyl)pyrazin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Fluorine Substitution Patterns

- 6-(3,4-Difluorophenyl)pyrazin-2-amine (CAS: 1159819-64-3) This positional isomer differs in the fluorine substitution on the phenyl ring (3,4- vs. 2,3-).

6-(2-Fluorophenyl)pyrazin-2-amine

The absence of a second fluorine atom reduces electron-withdrawing effects, which may decrease binding affinity to targets requiring strong dipole interactions. This compound has been used as a precursor in the synthesis of imidazo[1,2-a]pyrazine derivatives but lacks reported activity data .

Heterocyclic Core Modifications

- 6-(2,3-Dichlorophenyl)pyrazin-2-amine Derivatives (e.g., SHP099) SHP099 (6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine) replaces fluorine with chlorine atoms and introduces a piperidine moiety. This modification increases molecular weight (MW: 407.3 g/mol) and potency, achieving an IC50 of 0.071 µM against SHP2 phosphatase. The chlorine atoms enhance hydrophobic interactions, while the piperidine group stabilizes the auto-inhibited conformation of SHP2 .

- This compound has been used in agrochemical research but lacks detailed pharmacological data .

Pharmacologically Active Analogs

Key Observations :

- Fluorine substitution patterns significantly influence steric and electronic properties. The 2,3-difluoro configuration may hinder rotational freedom compared to 3,4-difluoro isomers, affecting target engagement .

- The pyrazine core is critical for planar binding to kinase pockets, while phenyl ring modifications tune selectivity .

Physicochemical and Pharmacokinetic Comparisons

Molecular Weight and LogP :

Synthetic Accessibility : The 2,3-difluorophenylpyrazin-2-amine scaffold can be synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, similar to methods used for 6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine .

Biological Activity

Overview

6-(2,3-Difluorophenyl)pyrazin-2-amine is a compound belonging to the pyrazine family, characterized by its unique difluorophenyl substitution. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections summarize its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazine ring with a difluorophenyl group at the 6-position and an amine group at the 2-position. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, potentially influencing its interaction with biological targets.

Anticancer Activity

Research indicates that pyrazine derivatives, including this compound, exhibit promising anticancer properties. A study demonstrated that pyrazine compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for cancer treatment as it disrupts cell division and promotes apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Pyrazine derivatives are known to possess broad-spectrum antimicrobial effects, which can be attributed to their ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways.

Mitochondrial Uncoupling

Recent studies have explored the role of pyrazine derivatives as mitochondrial uncouplers. These compounds can increase cellular respiration by promoting proton leak across the mitochondrial membrane. For instance, compounds similar to this compound have shown significant increases in oxygen consumption rates in treated cells, indicating their potential as therapeutic agents for metabolic disorders such as nonalcoholic steatohepatitis (NASH) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Binding : It can bind to various receptors, modulating signal transduction processes critical for cellular responses.

- Proton Transport : As a mitochondrial uncoupler, it facilitates proton transport across membranes, enhancing metabolic rates .

Study on Anticancer Activity

A comparative analysis of various pyrazine derivatives highlighted that those with fluorinated substituents exhibited enhanced anticancer activity. For example, a derivative similar to this compound showed IC50 values in the low micromolar range against several cancer cell lines .

Mitochondrial Uncoupling Studies

In a study evaluating mitochondrial uncouplers, compounds were assessed for their ability to increase oxygen consumption rates in L6 myoblast cells. The results indicated that certain analogs of pyrazines could significantly enhance cellular respiration compared to controls . This suggests potential applications in treating metabolic disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 6-(4-Fluorophenyl)pyrazin-2-amine | Fluorophenyl group at position 6 | Anticancer and antimicrobial |

| 6-(3-Methylphenyl)pyrazin-2-amine | Methyl group at position 3 | Moderate anticancer activity |

| 6-(4-Chloro-3-methylphenyl)pyrazin-2-amine | Chlorine atom instead of fluorine | Reduced efficacy compared to fluoro derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.